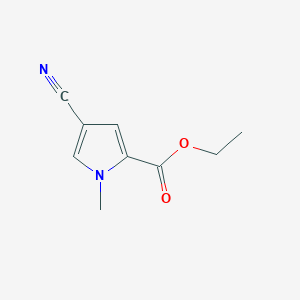

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15791828

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | ethyl 4-cyano-1-methylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6-11(8)2/h4,6H,3H2,1-2H3 |

| Standard InChI Key | XZWFIDOQTXGMKY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=CN1C)C#N |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | Ethyl 4-cyano-1-methylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6-11(8)2/h4,6H,3H2,1-2H3 |

| Canonical SMILES | CCOC(=O)C1=CC(=CN1C)C#N |

The methyl group enhances steric stability, while the cyano and ester groups contribute to electrophilic reactivity, enabling diverse synthetic modifications.

Synthetic Methodologies

The synthesis of ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves esterification and cyclization steps. A common route begins with the reaction of a pyrrole precursor, such as 4-cyano-1-methylpyrrole-2-carboxylic acid, with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the esterification, achieving yields optimized through temperature control (60–80°C) and solvent selection (e.g., toluene or dichloromethane).

For more complex derivatives, such as ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, multi-step syntheses introduce additional substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Industrial-scale production may employ continuous flow reactors to enhance efficiency and purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is dictated by its electron-withdrawing cyano and ester groups, which activate the pyrrole ring toward electrophilic substitution. Key reactions include:

-

Nucleophilic Substitution: The ester group undergoes hydrolysis to yield carboxylic acids or transesterification with alcohols.

-

Cyano Group Reduction: Catalytic hydrogenation (H/Pd-C) converts the –CN group to –CHNH, expanding utility in amine synthesis.

-

Ring Functionalization: Electrophiles such as halogens or nitro groups preferentially attack position 5 of the pyrrole ring due to directing effects.

Comparative studies with analogs like ethyl 4-cyanopyrrole-2-carboxylate (lacking the methyl group) reveal that methylation at position 1 reduces ring electron density, slowing electrophilic substitution but improving thermal stability .

Applications in Medicinal Chemistry

Pyrrole derivatives are renowned for their bioactivity, and ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is no exception. While direct pharmacological data are sparse, structural analogs demonstrate:

-

Antimicrobial Activity: Analogous compounds inhibit Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis.

-

Anticancer Potential: Cyano-substituted pyrroles interfere with kinase signaling pathways, inducing apoptosis in cancer cell lines.

-

Anti-inflammatory Effects: Ester derivatives suppress cyclooxygenase-2 (COX-2) expression, reducing prostaglandin synthesis.

The ethyl ester enhances lipid solubility, improving bioavailability compared to carboxylic acid counterparts.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The methyl group in the target compound confers greater metabolic stability than the unmethylated analog, while the benzyloxyphenyl derivative’s bulkiness enhances receptor binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume